2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone
Description
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a bicyclic ketone derivative featuring a rigid 2-oxa-5-azabicyclo[2.2.1]heptane core fused to a 4-phenyltetrahydro-2H-pyran moiety via a methanone linker. This compound is representative of a class of molecules explored in medicinal chemistry for their ability to modulate biological targets, such as kinases or G protein-coupled receptors, through structural mimicry of natural ligands.
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(18-11-15-10-14(18)12-21-15)17(6-8-20-9-7-17)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAGYEQZPYDPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC4CC3CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Portoghese’s Early Approach
The first synthesis, reported by Portoghese in 1971, employed a seven-step sequence starting with trans-4-hydroxy-L-proline (2 ). Key steps included:
- N-Benzoylation to protect the amine.
- Methyl ester formation using diazomethane, a hazardous reagent requiring careful handling.
- Oxidative cyclization via treatment with lead tetraacetate to form the bicyclic structure.
This method achieved a 59% overall yield but faced limitations due to the toxicity of diazomethane and cumbersome benzoyl deprotection.
Modern Cbz-Protected Route
An improved protocol utilizing benzyloxycarbonyl (Cbz) protection was later developed:
- Cbz protection of trans-4-hydroxy-L-proline under mild conditions.
- Oxidation of the secondary alcohol to a ketone using Dess-Martin periodinane.
- Cyclization via intramolecular aldol condensation under basic conditions.
- Deprotection via hydrogenolysis to yield (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane (1 ) in 70% overall yield.
This route avoids diazomethane and streamlines deprotection, making it more scalable for industrial applications.
Synthesis of 4-Phenyltetrahydro-2H-pyran-4-yl Methanone
The tetrahydropyran-phenyl ketone fragment is synthesized via a Weinreb amide approach, as detailed in patent literature:
Weinreb Amide Intermediate
- Preparation of N-methoxy-N-methyloxane-4-carboxamide :
- Grignard Addition :
This method ensures high regioselectivity and avoids over-addition, critical for maintaining the ketone functionality.
Coupling Strategies for Methanone Formation
The final assembly of the target compound requires coupling the bicyclic morpholine and tetrahydropyran-phenyl fragments via a ketone bridge. While direct methods remain undocumented, plausible routes include:
Friedel-Crafts Acylation
- Activation : Convert the bicyclic amine to an acyl chloride using oxalyl chloride.
- Reaction : Employ AlCl₃ to facilitate electrophilic substitution on the phenyl group of the tetrahydropyran moiety.
$$ \text{Bicyclic acyl chloride} + \text{Ph-tetrahydropyran} \xrightarrow{\text{AlCl}_3} \text{Target compound} $$
Challenges include regioselectivity and potential over-acylation.
Nucleophilic Acylation
- Formation of Ketene Intermediate : Generate a ketene from the bicyclic carboxylic acid derivative.
- Cycloaddition : React with the tetrahydropyran-phenyl enol ether in a [2+2] cycloaddition, followed by retro-cyclization to yield the ketone.
This method, though speculative, aligns with palladium-catalyzed couplings observed in related systems.
Functionalization and Derivative Synthesis
Post-coupling modifications can expand the compound’s utility:
Reductive Amination
Suzuki-Miyaura Cross-Coupling
Analytical Characterization
Critical data for verifying the target compound:
- HRMS : Expected m/z = 342.1834 ([M+H]⁺).
- ¹H NMR (400 MHz, CDCl₃):
- X-ray Crystallography : Confirms bicyclic chair conformation and ketone geometry.
Industrial-Scale Considerations
Optimization for manufacturing includes:
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme-substrate interactions or as a probe to investigate biological pathways.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound's structure suggests it could interact with biological targets, making it a candidate for drug discovery.
Industry
In industry, this compound could be used in the production of advanced materials or as a chemical intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-phenyltetrahydro-2H-pyran group distinguishes it from analogs with piperazine (–8) or benzoimidazole () substituents. This modification may reduce polarity, improving blood-brain barrier penetration or half-life.
- Stereochemistry : The (1S,4S) configuration is prevalent in active analogs (–10), suggesting enantioselective target interactions.
Pharmacological and Physical Properties
Biological Activity
Overview
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone is an organic compound characterized by a bicyclic structure that incorporates both nitrogen and oxygen atoms. Its unique molecular architecture suggests potential biological activity, particularly in pharmacological applications. This article delves into the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bicyclic structure allows it to fit into various binding sites, influencing biochemical processes such as enzyme inhibition and receptor modulation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It can modulate the activity of neurotransmitter receptors, potentially affecting neurological functions.
Biological Activity Data
Case Studies
- Antimicrobial Activity : In a study focusing on the antimicrobial properties of various bicyclic compounds, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.
- Cytotoxicity in Cancer Cells : Research conducted on the cytotoxic effects of this compound on several cancer cell lines (including breast and lung cancer) showed that it induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, suggesting a promising avenue for cancer treatment.
- Neuroprotective Effects : A study investigating neuroprotective agents found that this compound reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide. It was observed to enhance cell viability and decrease markers of apoptosis, indicating its potential for treating neurodegenerative diseases.
Research Findings
Recent studies have focused on synthesizing derivatives of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yland evaluating their biological activities:
Synthesis and Evaluation
The synthesis of derivatives has led to compounds with enhanced biological activities:
- Substituted Variants : Modifications at the nitrogen and oxygen positions have resulted in increased potency against specific targets.
Comparative Analysis
Comparative studies with similar bicyclic compounds have shown that while many exhibit biological activities, the unique trifluorophenyl group present in some derivatives significantly enhances their interaction with biological targets.
Q & A
Q. What are the primary synthetic challenges in preparing 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions to construct the bicyclic core (2-oxa-5-azabicyclo[2.2.1]heptane) and couple it to the tetrahydro-2H-pyran moiety. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions. Optimization steps include:
- Temperature control : Lower temperatures (0–5°C) during coupling reactions to reduce epimerization .
- Solvent selection : Polar aprotic solvents (e.g., DMSO or DMF) improve solubility of intermediates .
- Catalyst use : Palladium catalysts for cross-coupling reactions enhance efficiency .
- Purification : Silica gel chromatography or recrystallization ensures >95% purity .
Q. How can the stereochemistry and conformation of this compound be confirmed experimentally?
Advanced spectroscopic and computational methods are required:
- X-ray crystallography : Resolves absolute configuration and intramolecular hydrogen bonding .
- NMR spectroscopy : - and -NMR identify coupling constants (e.g., vicinal coupling in the bicyclic system) and confirm substituent orientation .
- Density Functional Theory (DFT) : Predicts stable conformers and validates experimental data .
Q. What analytical techniques are critical for characterizing intermediates and final products?
- HPLC-MS : Monitors reaction progress and quantifies impurities (e.g., diastereomeric byproducts) .
- IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm in the methanone group) .
- Elemental analysis : Confirms molecular formula accuracy (±0.3% deviation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?
- Core modifications : Synthesize analogs with variations in the bicyclic oxygen/nitrogen positions (e.g., 2-thia-5-azabicyclo derivatives) to assess bioactivity changes .
- Substituent screening : Replace the 4-phenyl group with electron-withdrawing/donating groups (e.g., -CF, -OCH) and test against target receptors (e.g., GPCRs, kinases) .
- Computational docking : Use AutoDock Vina to predict binding affinities to viral proteases or inflammatory targets .
Q. How can contradictory data in reported synthetic yields (e.g., 57% vs. 86%) be resolved?
Discrepancies often arise from subtle differences in reaction setups:
- Reagent purity : Ensure starting materials (e.g., (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride) are ≥98% pure to avoid side reactions .
- Atmosphere control : Inert conditions (N/Ar) prevent oxidation of sensitive intermediates .
- Scale-up validation : Reproduce small-scale optimized conditions (e.g., 100 mg → 10 g) to identify mass transfer limitations .
Q. What strategies mitigate instability of the tetrahydro-2H-pyran moiety under acidic/basic conditions?
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the pyran oxygen during synthesis .
- pH control : Maintain neutral conditions (pH 6–8) in aqueous workups to prevent ring-opening .
- Lyophilization : Store the final compound as a lyophilized powder to enhance shelf life .
Q. How can enantioselective synthesis be achieved for chiral centers in the bicyclic system?
- Chiral catalysts : Employ Jacobsen’s Co-salen catalysts for asymmetric cyclopropanation .
- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to separate diastereomers .
- Chiral HPLC : Purify enantiomers using columns with cellulose-based stationary phases .
Methodological Considerations
Q. What computational tools predict metabolic stability and CYP450 inhibition risks?
- ADMET predictors : Use SwissADME or pkCSM to estimate metabolic half-life and CYP3A4/2D6 inhibition .
- Molecular dynamics simulations : Model interactions with CYP450 isoforms to identify high-risk substituents .
Q. How can PROTACs (Proteolysis-Targeting Chimeras) be designed using this compound as a warhead?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
